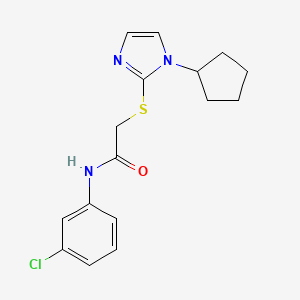
N-(3-chlorophenyl)-2-((1-cyclopentyl-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-CHLOROPHENYL)-2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, including the formation of the imidazole ring, introduction of the cyclopentyl group, and subsequent attachment of the chlorophenyl and sulfanylacetamide moieties. Common reagents used in these reactions include imidazole, cyclopentyl bromide, and chlorophenyl acetic acid derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLOROPHENYL)-2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE: can be compared with other imidazole derivatives such as:
Uniqueness
The uniqueness of N-(3-CHLOROPHENYL)-2-[(1-CYCLOPENTYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE lies in its specific structural features, such as the combination of the chlorophenyl, cyclopentyl, and sulfanylacetamide groups, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C16H18ClN3OS |
|---|---|
Molecular Weight |
335.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(1-cyclopentylimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H18ClN3OS/c17-12-4-3-5-13(10-12)19-15(21)11-22-16-18-8-9-20(16)14-6-1-2-7-14/h3-5,8-10,14H,1-2,6-7,11H2,(H,19,21) |
InChI Key |
RXHUGHSYSFWJGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















